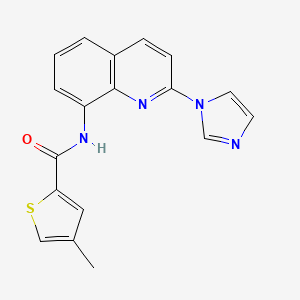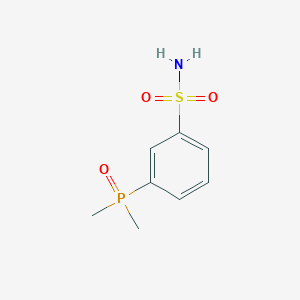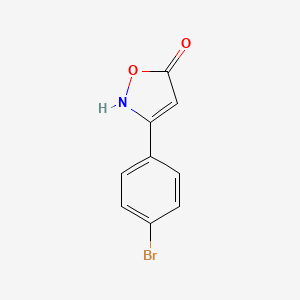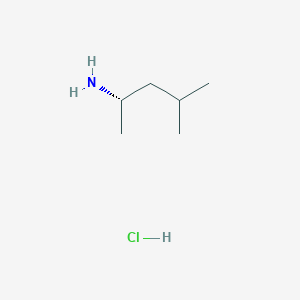![molecular formula C16H19NO2 B2604171 {[2-(2-Methoxy-4-methylphenoxy)phenyl]methyl}(methyl)amine CAS No. 1095149-42-0](/img/structure/B2604171.png)
{[2-(2-Methoxy-4-methylphenoxy)phenyl]methyl}(methyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[2-(2-Methoxy-4-methylphenoxy)phenyl]methyl}(methyl)amine is a chemical compound with the CAS Number: 1095149-42-0 . It has a molecular weight of 257.33 . The IUPAC name for this compound is [2-(2-methoxy-4-methylphenoxy)phenyl]-N-methylmethanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H19NO2/c1-12-8-9-15(16(10-12)18-3)19-14-7-5-4-6-13(14)11-17-2/h4-10,17H,11H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
This compound has a molecular weight of 257.33 . It is stored at a temperature of 4 degrees Celsius . The physical form of this compound is oil .
Applications De Recherche Scientifique
Sorption of Phenoxy Herbicides to Soil and Organic Matter
Research into the sorption of phenoxy herbicides, such as 2,4-D (a compound related to the query chemical by its phenoxy group), to soil, organic matter, and minerals provides insight into environmental interactions of similar compounds. These studies reveal that soil organic matter and iron oxides are significant sorbents for phenoxy herbicides, highlighting the importance of soil composition in determining the environmental fate of such chemicals (Werner, Garratt, & Pigott, 2012).
Chemistry of Pyrazoline Derivatives
The reactivity and application of pyrazoline derivatives in synthesizing heterocyclic compounds offer insights into the synthetic versatility of chemicals structurally related to the query compound. These compounds serve as building blocks for creating a diverse range of heterocycles, showcasing their significance in medicinal chemistry and potential for generating novel therapeutic agents (Gomaa & Ali, 2020).
Analysis of Heterocyclic Aromatic Amines
The analytical techniques developed for quantifying heterocyclic aromatic amines and their metabolites in biological matrices underline the importance of understanding the biological impacts of such compounds. These studies are crucial for assessing exposure risks and elucidating the metabolism pathways of carcinogenic compounds found in cooked foods (Teunissen et al., 2010).
Hydroaminomethylation of Oleochemicals
Investigations into the hydroaminomethylation (HAM) of vegetable oils explore the functionalization of alkyl chains with amines, demonstrating the utility of such reactions in producing bio-based compounds with industrial applications. This research area highlights the potential for incorporating amine functionalities into bio-derived materials for polymer chemistry and surface-active agents (Vanbésien, Nôtre, Monflier, & Hapiot, 2018).
Fluorescent Chemosensors
The development of fluorescent chemosensors based on specific chemical scaffolds, such as 4-methyl-2,6-diformylphenol, for detecting various analytes, demonstrates the importance of chemical functional groups in designing sensors. This research area provides insights into how modifications of chemical structures can lead to selective and sensitive detection tools for environmental and biological applications (Roy, 2021).
Safety and Hazards
The safety information for this compound includes several hazard statements: H302, H315, H318, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.
Mécanisme D'action
Mode of Action
It’s known that secondary amines like this compound can participate in various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Secondary amines are known to be important starting materials for the preparation of compounds such as dithiocarbamates and dyes .
Propriétés
IUPAC Name |
1-[2-(2-methoxy-4-methylphenoxy)phenyl]-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-12-8-9-15(16(10-12)18-3)19-14-7-5-4-6-13(14)11-17-2/h4-10,17H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPYYRDCJKBIQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=CC=CC=C2CNC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[2-(2-Methoxy-4-methylphenoxy)phenyl]methyl}(methyl)amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)piperazine](/img/structure/B2604093.png)

![[2-[(1,1-dioxothiolan-3-yl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2604096.png)
![2-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2604099.png)


![(2,3-Dimethoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2604103.png)

![tert-butyl N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}carbamate](/img/structure/B2604105.png)

![N-(4-fluorophenyl)-2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2604107.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-4-(thiophen-3-yl)benzamide](/img/structure/B2604109.png)